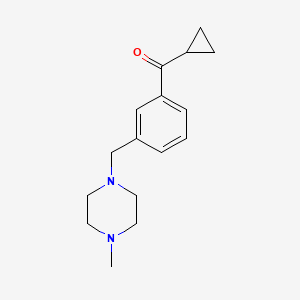

Cyclopropyl 3-(4-methylpiperazinomethyl)phenyl ketone

Overview

Description

Synthesis Analysis

The synthesis of this compound involves the reaction of a cyclopropyl ketone with a 4-methylpiperazinomethyl group. Detailed synthetic pathways and conditions can be found in relevant literature.

Molecular Structure Analysis

The molecular structure of Cyclopropyl 3-(4-methylpiperazinomethyl)phenyl ketone consists of a cyclopropyl ring attached to a phenyl ring via a ketone group. The 4-methylpiperazinomethyl moiety is also linked to the phenyl ring. The three-dimensional arrangement of atoms and bond angles can be visualized using computational methods or X-ray crystallography .

Scientific Research Applications

Reactivity and Synthetic Applications

Chiral Cyclopropenyl Ketones as Dienophiles

Cyclopropenyl ketones have been identified as highly reactive dienophiles in Diels-Alder reactions, capable of engaging with cyclic dienes and 2,3-dimethylbutadiene. Their utility extends beyond the production of three-membered rings, with strategies employing reductive opening to yield products without cyclopropane rings but retaining quaternary stereogenic centers (Fisher et al., 2013).

Strategic Use of Cyclopropyl Ketones in Hydrogen Borrowing Catalysis

The iridium-catalyzed hydrogen borrowing process has been applied to α-branched ketones using ortho-disubstituted phenyl and cyclopropyl ketones. This approach facilitates C-C bond formation and the production of valuable synthetic intermediates (Frost et al., 2015).

Mechanistic Insights into Cyclopropyl Ketone Reactivity

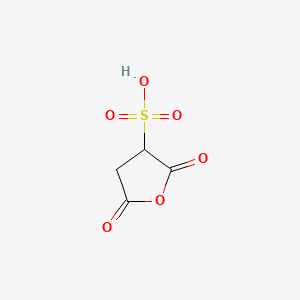

Investigations into the reactivity of 3-sulfonyloxyimino-2-methyl-1-phenyl-1-butanones under various conditions revealed diverse cyclization products from neutral ketone, enol, and enolate forms, demonstrating the complex reactivity of these compounds (Ning et al., 2018).

Photocatalysis with Aryl Cyclopropyl Ketones

A novel method for the formal [3+2] reaction of aryl cyclopropyl ketones with olefins has been developed, utilizing a photocatalytic system. This process allows for the generation of highly substituted cyclopentane ring systems (Lu et al., 2011).

Chemoenzymatic Assembly of Cyclopropane Scaffolds

A chemoenzymatic strategy has been reported for the stereoselective assembly and diversification of cyclopropyl ketones. This approach utilizes engineered enzymes for the construction of cyclopropane-containing scaffolds, highlighting the intersection of biocatalysis and synthetic chemistry in generating pharmacologically relevant structures (Nam et al., 2021).

Properties

IUPAC Name |

cyclopropyl-[3-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O/c1-17-7-9-18(10-8-17)12-13-3-2-4-15(11-13)16(19)14-5-6-14/h2-4,11,14H,5-10,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGUULVJPDNGWOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80643454 | |

| Record name | Cyclopropyl{3-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80643454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898789-39-4 | |

| Record name | Cyclopropyl{3-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80643454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Propanamide, N-[5-[bis[2-(2-cyanoethoxy)ethyl]amino]-2-[(2-chloro-4,6-dinitrophenyl)azo]-4-methoxyphenyl]-](/img/structure/B1615122.png)

![2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methylphenyl]azo]-3-hydroxy-N-(2-methylphenyl)-](/img/structure/B1615127.png)

![Bicyclo[2.2.2]oct-5-ene-2-carbonitrile, 5-methyl-7-(1-methylethyl)-](/img/structure/B1615140.png)